6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Quantum Chemical Characterization and Hydrogen Bonding Sites
Research on pyrimidine derivatives, including those similar to 6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine, has explored their hydrogen bonding (HB) sites through quantum chemistry methods. A study by Traoré et al. (2017) investigated the HB sites in three pyrimidine compounds derivatives using molecular electrostatic potential maps, geometric parameters, and energetic parameters of the complexation reactions, identifying major hydrogen bonding sites in the pyrimidine nucleus Traoré et al., 2017.
Synthesis and Antitumor Activity
The synthesis and antitumor activity of new amino derivatives of pyrido and furo(thieno)pyrimidines have been the subject of significant research. Sirakanyan et al. (2019) reported on the synthesis and in vitro antitumor activity evaluation of these derivatives, revealing some compounds showed pronounced antitumor activity. This study highlights the potential of pyrimidine derivatives in the development of new anticancer drugs Sirakanyan et al., 2019.
Aminolysis and Amination Reactions
The reactivity of pyrimidine derivatives under different conditions has been explored in studies such as the aminolysis of specific pyrimidin-4(3H)-one compounds by Novakov et al. (2017), which investigated the reactions with various amines under solvent-free conditions Novakov et al., 2017. Additionally, Garlapati et al. (2012) studied Pd-catalyzed amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives, optimizing reaction conditions for these transformations Garlapati et al., 2012.
Kinase Inhibition and Biological Activities
Pyrimidine derivatives have also been evaluated for their inhibitory activity against Ser/Thr kinases, with some compounds showing promising results. Deau et al. (2013) synthesized and evaluated 7-substituted pyrido[furo]pyrimidin-4-amines for their potent inhibition of a series of kinases, identifying specific compounds with significant inhibitory activity Deau et al., 2013.
properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWGDWULDQHSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)NCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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